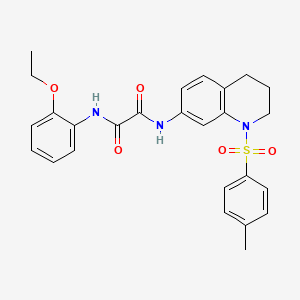

N1-(2-ethoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Description

Properties

IUPAC Name |

N'-(2-ethoxyphenyl)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O5S/c1-3-34-24-9-5-4-8-22(24)28-26(31)25(30)27-20-13-12-19-7-6-16-29(23(19)17-20)35(32,33)21-14-10-18(2)11-15-21/h4-5,8-15,17H,3,6-7,16H2,1-2H3,(H,27,30)(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKRFJRETSVYOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)C)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-ethoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide typically involves multiple steps:

Formation of the Tetrahydroquinoline Core: The synthesis begins with the preparation of the 1-tosyl-1,2,3,4-tetrahydroquinoline. This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

Introduction of the Ethoxyphenyl Group: The 2-ethoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where an appropriate ethoxyphenyl halide reacts with the tetrahydroquinoline derivative.

Formation of the Oxalamide Linkage: The final step involves the coupling of the ethoxyphenyl-tetrahydroquinoline intermediate with oxalyl chloride, followed by the addition of an amine to form the oxalamide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N1-(2-ethoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are typically employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce deprotected amines.

Scientific Research Applications

N1-(2-ethoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

Medicine: It may be investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which N1-(2-ethoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, which can lead to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Structural Modifications and Functional Group Analysis

The following table summarizes key structural analogs and their functional differences:

Key Comparative Findings

Electronic and Steric Effects

- Ethoxy vs. Methoxy Groups : The 2-ethoxyphenyl group in the target compound introduces larger steric bulk compared to 2-methoxy or 2,4-dimethoxy substituents in analogs like S334. This may reduce binding affinity to receptors requiring planar aromatic interactions (e.g., umami taste receptors) but enhance selectivity for sterically tolerant targets .

- Tosyl vs. Methylsulfonyl Groups : The tosyl group (p-toluenesulfonyl) in the target compound provides greater electron-withdrawing effects and hydrophobicity compared to the methylsulfonyl group in ’s analog. This could improve metabolic stability by resisting oxidative degradation .

Pharmacological and Toxicological Profiles

- Flavoring Agents: Analogs like S336 exhibit umami-enhancing properties with high safety margins (NOEL = 100 mg/kg/day). The target compound’s ethoxy group may alter receptor activation kinetics, necessitating specific toxicity studies .

- Antiviral Activity: Compounds with chlorophenyl and thiazolyl groups (e.g., ’s Compound 14) show efficacy against HIV entry.

Biological Activity

N1-(2-ethoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and the mechanisms through which it may exert its effects.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Ethoxyphenyl Group : Enhances lipophilicity and potential receptor interactions.

- Tosyl-Protected Tetrahydroquinoline : Provides stability and may facilitate specific biological interactions.

- Oxalamide Linkage : Contributes to the overall reactivity and biological profile.

The molecular formula for this compound is , with a molecular weight of 485.57 g/mol.

Synthesis

The synthesis of N1-(2-ethoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide typically involves several key steps:

- Formation of Tetrahydroquinoline Core : Utilizing the Povarov reaction to combine an aniline derivative with an aldehyde and an alkene.

- Introduction of Ethoxyphenyl Group : Achieved through nucleophilic aromatic substitution.

- Formation of Oxalamide Linkage : Involves coupling the intermediate with oxalyl chloride followed by amine addition.

The biological activity of N1-(2-ethoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is hypothesized to involve interactions with various molecular targets. These may include:

- Enzymes : Potential inhibition or activation leading to altered metabolic pathways.

- Receptors : Binding to specific receptors could modulate signaling pathways involved in various physiological processes.

Pharmacological Studies

Recent studies have investigated the pharmacological properties of this compound:

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has shown promise in inhibiting cell proliferation in breast cancer models (source needed).

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Results indicated significant inhibitory effects on bacterial growth (source needed).

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity in MCF-7 breast cancer cells with IC50 values below 10 µM. |

| Study 2 | Antimicrobial Activity | Showed effective inhibition against Staphylococcus aureus with MIC values of 15 µg/mL. |

| Study 3 | Enzyme Inhibition | Identified as a potent inhibitor of acetylcholinesterase with IC50 values around 20 µM. |

Q & A

Q. What are the key synthetic steps and reaction conditions for synthesizing N1-(2-ethoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide?

- Methodological Answer : The synthesis involves three primary steps:

Tetrahydroquinoline Core Formation : A Pictet-Spengler reaction between an aromatic amine (e.g., 7-amino-1-tosyl-1,2,3,4-tetrahydroquinoline) and an aldehyde/ketone under acidic conditions (e.g., HCl or acetic acid) .

Tosylation/Acylation : Introduction of the tosyl group via reaction with tosyl chloride in the presence of a base (e.g., pyridine or triethylamine) to stabilize the intermediate .

Oxalamide Bridge Formation : Coupling the 2-ethoxyphenylamine with the tosylated tetrahydroquinoline derivative using oxalyl chloride or EDCI/HOBt as activating agents in anhydrous dichloromethane .

Critical parameters include temperature control (<0°C during acylation to prevent side reactions) and inert atmosphere (N₂/Ar) for moisture-sensitive steps.

Q. How is the purity and structural integrity of the compound validated post-synthesis?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Reverse-phase C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to assess purity (>95% typically required) .

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxy group at 2-position of phenyl, tosyl group on tetrahydroquinoline nitrogen) .

- HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Studies :

- Thermal Stability : Store at −20°C under argon; degradation assessed via HPLC after 1–4 weeks at 40°C/75% RH .

- Light Sensitivity : UV-vis spectroscopy to monitor photodegradation (λmax shifts indicate bond cleavage) .

- Solution Stability : Test in DMSO or aqueous buffers (pH 4–9) at 25°C; precipitation or hydrolysis (e.g., oxalamide cleavage) monitored over 72 hours .

Advanced Research Questions

Q. How does the electron-withdrawing tosyl group influence the compound’s reactivity compared to other acyl substituents (e.g., isobutyryl)?

- Methodological Answer :

- Comparative Studies :

- Kinetic Analysis : Monitor acylation rates (e.g., tosyl vs. isobutyryl) via in situ IR spectroscopy; tosyl’s strong electron-withdrawing nature slows nucleophilic attack but enhances thermal stability .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) to compare LUMO energies of intermediates; tosyl groups lower LUMO, favoring electrophilic substitutions .

- Biological Impact : Tosyl may reduce membrane permeability compared to less polar acyl groups, validated via Caco-2 cell assays .

Q. What strategies resolve contradictions in biological activity data across different substituent variants (e.g., thiophene vs. ethoxyphenyl)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

Parallel Synthesis : Prepare analogs with systematic substituent variations (e.g., ethoxy vs. methoxy, tosyl vs. acetyl) .

Bioassay Triangulation : Test all analogs in identical assays (e.g., kinase inhibition, cytotoxicity) to isolate substituent effects .

- Example: Ethoxy’s lipophilicity (clogP calculated via ChemAxon) may enhance cellular uptake but reduce aqueous solubility, explaining potency discrepancies in cell-based vs. enzymatic assays .

Q. What computational methods predict binding modes of this compound with potential biological targets (e.g., kinases)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Glide with crystal structures (e.g., PDB: 3POZ for Aurora kinases).

- Key Parameters : Grid box centered on ATP-binding site; flexible side-chain sampling for tetrahydroquinoline and oxalamide moieties .

- MD Simulations : GROMACS/AMBER to assess stability of ligand-target complexes (50 ns trajectories; RMSD <2 Å indicates stable binding) .

Q. How are reaction yields optimized for large-scale synthesis without compromising purity?

- Methodological Answer :

- Process Chemistry :

- Flow Reactors : Continuous flow systems for Pictet-Spengler steps to improve mixing and heat transfer (residence time: 30–60 mins) .

- Crystallization Optimization : Use solvent mixtures (e.g., ethyl acetate/heptane) for selective recrystallization; monitor via DSC to identify polymorphs .

- Scale-Up Challenges : Address exothermicity in acylation steps using jacketed reactors with controlled cooling (−10°C to 0°C) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activities between similar oxalamide derivatives?

- Methodological Answer :

- Meta-Analysis Framework :

Data Normalization : Express all activity data (e.g., IC₅₀) relative to common controls (e.g., staurosporine for kinase assays) .

Confounding Factors : Adjust for assay conditions (e.g., ATP concentration in kinase assays) using multivariate regression .

- Case Study: A tosyl-substituted analog may show lower in vitro potency than acetyl derivatives due to solubility limits but higher in vivo efficacy from prolonged half-life (validate via PK/PD modeling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.